molecular formula C26H30O14 B1667559 Apiin CAS No. 26544-34-3

Apiin

Cat. No. B1667559
CAS RN: 26544-34-3
M. Wt: 564.5 g/mol
InChI Key: NSVHIOLUPMJKID-RQUVOORVSA-N
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Description

Apiin is a natural flavonoid and a diglycoside of the flavone apigenin. It is found in plants like parsley and celery, and in banana leaf . The glycoside moiety at carbon-7 of apigenin, O -β-D-apiofuranosyl (→)2-β-D-glucosyl, is carried by several other flavones in parsley plant and seed .


Molecular Structure Analysis

Apiin is a beta-D-glucoside having a beta-D-apiosyl residue at the 2-position and a 5,4’-dihydroxyflavon-7-yl moiety at the anomeric position . Its molecular formula is C26H28O14 .


Physical And Chemical Properties Analysis

Apiin has a molecular weight of 564.5 g/mol . It is a beta-D-glucoside, a dihydroxyflavone, and a glycosyloxyflavone .

Scientific Research Applications

Nanoparticle Synthesis

Apiin has been employed as a reducing and stabilizing agent in the biological synthesis of anisotropic gold and quasi-spherical silver nanoparticles. The size and shape of these nanoparticles can be controlled by altering the ratio of metal salts to apiin in the reaction medium. Such nanoparticles, characterized by various methods including UV-vis-NIR and TEM, have potential applications in areas like hyperthermia of cancer cells and IR-absorbing optical coatings (Kasthuri, Veerapandian, & Rajendiran, 2009).

Anticancer Properties

Apiin, specifically its component apigenin, demonstrates notable antiproliferative, proapoptotic, antiangiogenic, and immunomodulatory properties. Studies have shown its effectiveness against melanoma cell lines, influencing mitochondrial respiration and modulating immune responses in human dendritic cells. Its antiangiogenic properties were highlighted by its dose-dependent impact on tumor cell growth and migration (Ghițu et al., 2019).

Neurogenesis Stimulation

Research indicates that apigenin and related compounds can stimulate adult neurogenesis both in vivo and in vitro. They promote neuronal differentiation and enhance learning and memory performance, which may have therapeutic implications for neurological diseases and injuries (Taupin, 2009).

Oxidative Stress Reduction

Apigenin has been studied for its potential to reduce oxidative stress and neuronal apoptosis in the context of early brain injury following subarachnoid hemorrhage. Its antioxidative and antiapoptotic activities were demonstrated through various biochemical markers, suggesting its utility in treating such conditions (Han et al., 2017).

Renal Injury Protection

Studies on apigenin have shown its protective effects against renal injury induced by 3-chloro-1,2-propanediol in rats. The mechanism of this protection involves modulation of oxidative phosphorylation and mitochondrial functions, highlighting its potential as a renoprotective agent (Zhong et al., 2018).

Bone Fracture Healing

Research on apigenin has revealed its role in promoting osteogenic differentiation of mesenchymal stem cells and accelerating bone fracture healing. This is achieved by activating the Wnt/β-catenin signaling pathway, suggesting its applicability in bone fracture repair and osteogenesis (Pan et al., 2021).

Colorectal Cancer Growth Inhibition

Apigenin has been found to inhibit the growth of colorectal cancer by down-regulating E2F1/3 through miRNA-215-5p. This study highlights apigenin's therapeutic potential and its mechanisms in combating colorectal cancer (Cheng et al., 2021).

Cardiovascular Protection

Apigenin has shown protective effects against myocardial ischemia/reperfusion injury by attenuating the phosphorylation of p38 mitogen-activated protein kinase. This discovery points to its potential in cardiovascular therapy, particularly in heart disease treatments (Yang et al., 2015).

Rheumatoid Arthritis Management

Apiin has been studied for its effects on rheumatoid arthritis. Its potential therapeutic application comes from its ability to inhibit synovial hyperplasia, angiogenesis, and osteoclastogenesis, making it a candidate for low-toxicity RA treatment (Li et al., 2019).

Safety And Hazards

Apiin is classified as a skin irritant, category 2, and an eye irritant, category 2 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

Future Directions

Scientists have recently identified the gene that codes for apiosyltransferase, the enzyme that performs the final modification step during Apiin synthesis . This discovery will enable the development of platforms to produce large amounts of Apiin, which in turn will help clarify its properties and natural functions .

properties

IUPAC Name

7-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O14/c27-8-18-20(32)21(33)22(40-25-23(34)26(35,9-28)10-36-25)24(39-18)37-13-5-14(30)19-15(31)7-16(38-17(19)6-13)11-1-3-12(29)4-2-11/h1-7,18,20-25,27-30,32-35H,8-10H2/t18-,20-,21+,22-,23+,24-,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDLXWMIWOECHG-YRCFQSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O)O)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O)O)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90949393
Record name Apiin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90949393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Apiin

CAS RN

26544-34-3
Record name Apiin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26544-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Apiin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026544343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apiin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90949393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-[(2-O-D-apio-β-D-furanosyl-β-D-glucopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
Source European Chemicals Agency (ECHA)
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Record name APIIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QU3EZE37U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,950
Citations
T Mencherini, A Cau, G Bianco… - Journal of pharmacy …, 2007 - Wiley Online Library
… apiin, respectively) and iNOS expression (IC50 0.095 and 0.049 mg mL −1 for the extract and apiin, … Our results clearly indicated the inhibitory activity of the extract and apiin in‐vitro on …
Number of citations: 147 onlinelibrary.wiley.com
H Meyer, A Bolarinwa, G Wolfram… - Annals of Nutrition and …, 2006 - karger.com
Aim: Absorption and excretion of apigenin after the ingestion of apiin-rich food, ie parsley, was tested. Methods: Eleven healthy subjects (5 women, 6 men) in the age range of 23–41 …
Number of citations: 214 karger.com
AG Perkin - Journal of the Chemical Society, Transactions, 1897 - pubs.rsc.org
… this investigation was a prepnration of apiin sold by Merck, of … To water kept continually boiling, the apiin was added so as to … From its hot aqueous solution, apiin always separates on …
Number of citations: 17 pubs.rsc.org
SR Gupta, TR Seshadri - Proceedings of the Indian Academy of Sciences …, 1952 - Springer
… in apiin, which is very difficult to remove, seems to be of carbohydrate nature. By the conversion of crude apiin into a lead salt and subsequent recovery of apiin, … solution of crude apiin, a …
Number of citations: 24 link.springer.com
J Kasthuri, S Veerapandian, N Rajendiran - Colloids and Surfaces B …, 2009 - Elsevier
… The secondary hydroxyl and carbonyl groups of apiin compound have been used for the … of apiin in the reaction medium. The formation of gold and silver nanoparticles by apiin have …
Number of citations: 654 www.sciencedirect.com
MO Farooq, IP Varshney, W Rahman - The Science of Nature, 1958 - Springer
… apiin was assumed to be the only component but on chromatographic examination it was reveaIed that there are present at least three componen~s~), only one of them being apiin… apiin …
Number of citations: 8 link.springer.com
AG Perkin - Journal of the Chemical Society, Transactions, 1900 - pubs.rsc.org
THE reactions of apigenin (Trans., 1897, 71, 805; 1898, 73, 666), the yellow colouring matter of parsley (Apium petroaelirtum), have indicated that it is most probably a trihydroxyflavone. …
Number of citations: 12 pubs.rsc.org
M Yamashita, T Fujimori, S An, S Iguchi… - Plant …, 2023 - academic.oup.com
… gene involved in apiin biosynthesis. It will contribute to clarifying the structure and function relationship of apiin and the reason why celery and parsley produce large amounts of apiin. …
Number of citations: 3 academic.oup.com
AC KİLİT, D AYDEMİR - Bilim Armonisi, 2021 - dergipark.org.tr
… , Apiin … Apiin showed selective cytotoxicity in the aforementioned cancer cells. We hope that this study will shed light on other studies on investigating the mechanism of death of Apiin in …
Number of citations: 3 dergipark.org.tr
V Roviello, M Gilhen-Baker, C Vicidomini… - International Journal of …, 2022 - mdpi.com
… In particular, we found that apiin and hyperoside are … The low skin permeation (logKp < −8) we predicted for apiin and … , we reached the conclusion that apiin, with no predicted tendency …
Number of citations: 5 www.mdpi.com

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